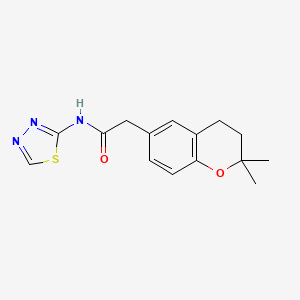

![molecular formula C25H19N5O4S B12162920 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12162920.png)

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinazolinon-Rest, eine Methoxyphenylgruppe und ein Indolderivat umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch die Kondensation von Anthranilsäure mit einem geeigneten Aldehyd, gefolgt von einer Cyclisierung, synthetisiert werden.

Einführung der Methoxyphenylgruppe: Die Methoxyphenylgruppe wird durch elektrophile aromatische Substitutionsreaktionen eingeführt.

Bildung des Indolderivats: Das Indolderivat wird separat durch die Fischer-Indol-Synthese oder andere geeignete Methoden synthetisiert.

Kupplungsreaktionen: Die endgültige Verbindung wird durch Kupplung des Chinazolinon-Derivats mit dem Indolderivat unter Verwendung geeigneter Kupplungsmittel und -bedingungen erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit umfassen. Dazu gehört die Verwendung von Hochdurchsatz-Synthesetechniken, kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsmethoden wie Chromatographie und Kristallisation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Formation of the Indole Derivative: The indole derivative is synthesized separately through Fischer indole synthesis or other suitable methods.

Coupling Reactions: The final compound is obtained by coupling the quinazolinone derivative with the indole derivative using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel, Acylierungsmittel.

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinazolinon-Derivaten mit zusätzlichen Sauerstoff-Funktionalitäten führen, während die Reduktion reduzierte Formen der Chinazolinon- oder Indol-Bestandteile erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird wegen ihrer einzigartigen strukturellen Eigenschaften auf ihr Potenzial als Antikrebs-, antimikrobielles und entzündungshemmendes Mittel untersucht.

Biologische Forschung: Sie wird in biologischen Assays verwendet, um ihre Auswirkungen auf verschiedene zelluläre Signalwege und molekulare Zielstrukturen zu untersuchen.

Chemische Forschung: Die Verbindung dient als Modellmolekül für die Untersuchung komplexer organischer Reaktionen und Mechanismen.

Industrielle Anwendungen: Sie kann bei der Entwicklung neuer Materialien oder als Vorläufer für andere komplexe organische Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann sie mit DNA oder Proteinen interagieren, die an der Zellproliferation beteiligt sind, was zu ihrer potenziellen Antikrebsaktivität führt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

- 2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N’-(phenylacetyl)acetohydrazide

Einzigartigkeit

Die Einzigartigkeit von 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazid liegt in seiner spezifischen Kombination von strukturellen Merkmalen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Chinazolinon- und Indol-Bestandteile sowie die Methoxyphenylgruppe tragen zu seinem Potenzial als vielseitige Verbindung in verschiedenen wissenschaftlichen Forschungsanwendungen bei.

Eigenschaften

Molekularformel |

C25H19N5O4S |

|---|---|

Molekulargewicht |

485.5 g/mol |

IUPAC-Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C25H19N5O4S/c1-34-16-12-10-15(11-13-16)30-24(33)18-7-3-5-9-20(18)27-25(30)35-14-21(31)28-29-22-17-6-2-4-8-19(17)26-23(22)32/h2-13,26,32H,14H2,1H3 |

InChI-Schlüssel |

GGIRAPZUFJKVPE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

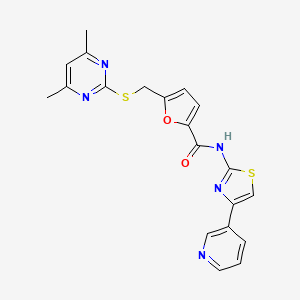

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)

![3-(2-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12162842.png)

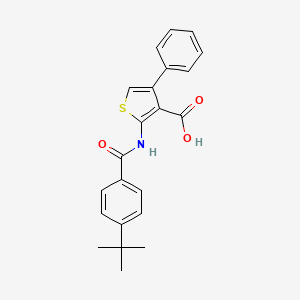

![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B12162871.png)

![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)

![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)

methanone](/img/structure/B12162915.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)

![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)

![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12162944.png)